molecular formula C22H23FN2O7S B2694180 Ethyl 4-(2,4-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902277-81-0

Ethyl 4-(2,4-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2694180
CAS RN: 902277-81-0
M. Wt: 478.49
InChI Key: BNGAGXQYLMHZDI-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H23FN2O7S and its molecular weight is 478.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing and characterizing derivatives closely related to the specified chemical compound. For example, a study elaborated on the synthesis, crystal growth, and structural evaluation of a nonlinear optical organic crystal derivative, emphasizing its potential in nonlinear optical applications due to its significant intermolecular interactions and electron density analysis (Dhandapani, Manivarman, & Subashchandrabose, 2017). Such research underlines the compound's relevance in materials science, particularly in developing new materials with unique optical properties.

Antimicrobial Applications

Another area of application involves antimicrobial analysis. A study reported on the synthesis of novel derivatives with significant in vitro antifungal and antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Tiwari et al., 2018). This research indicates the compound's utility in addressing challenges related to microbial resistance and the need for novel antimicrobial substances.

Advanced Synthesis Techniques

Research has also focused on advancing synthesis techniques, such as a microwave-mediated, catalyst- and solvent-free Biginelli reaction, to produce highly functionalized novel tetrahydropyrimidines (Harikrishnan et al., 2013). This approach emphasizes the importance of efficient, environmentally friendly synthesis methods in organic chemistry, contributing to the green chemistry paradigm.

Fluorescent Molecular Probes

The compound's derivatives have been investigated for their potential as fluorescent molecular probes, indicating their application in bioimaging and diagnostics (Diwu et al., 1997). Such studies reveal the compound's versatility in facilitating the study of biological events and processes through advanced imaging techniques.

properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O7S/c1-4-32-21(26)19-17(12-33(28,29)15-8-5-13(23)6-9-15)24-22(27)25-20(19)16-10-7-14(30-2)11-18(16)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGAGXQYLMHZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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